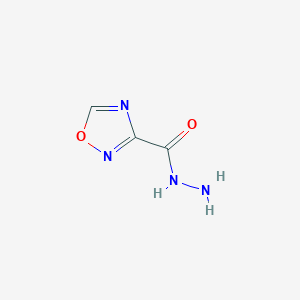

1,2,4-Oxadiazole-3-carbohydrazide

Vue d'ensemble

Description

1,2,4-Oxadiazole-3-carbohydrazide is a compound with the molecular weight of 128.09 . It is a powder at room temperature . The IUPAC name for this compound is 1,2,4-oxadiazole-3-carbohydrazide .

Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles has been recognized as the key pharmacophore for broad-spectrum anti-infective or anti-microbial activities . The synthesis of nitrogen- and oxygen-containing scaffolds has gained momentum due to their versatility in the arsenal of drug discovery .Molecular Structure Analysis

The oxadiazole molecule is composed of two nitrogen atoms and one oxygen atom, forming a five-membered heterocyclic ring . The InChI code for 1,2,4-oxadiazole-3-carbohydrazide is 1S/C3H4N4O2/c4-6-3 (8)2-5-1-9-7-2/h1H,4H2, (H,6,8) .Chemical Reactions Analysis

The synthesis of 1,2,4-oxadiazoles has been recognized as the key pharmacophore for broad-spectrum anti-infective or anti-microbial activities . Oxadiazoles can be converted to other five-membered heterocycles: the use of hydrazine hydrate converts 1,3,4-oxadiazoles to triazolamines, while thiourea converts the 1,3,4-oxadiazole ring to the thiadiazole .Physical And Chemical Properties Analysis

1,2,4-Oxadiazole-3-carbohydrazide is a powder at room temperature . It has a melting point of 112-113 degrees .Applications De Recherche Scientifique

Agricultural Applications

1,2,4-Oxadiazole derivatives have been found to exhibit a broad spectrum of agricultural biological activities . They have been used in the discovery of novel molecules with excellent agricultural activities . For instance, they have shown moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity to Rhizoctonia solani .

Antibacterial Effects

Compounds derived from 1,2,4-Oxadiazole, such as compounds 5m, 5r, 5u, 5v, 5x, and 5y, have shown strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo), with EC50 values superior to bismerthiazol (BMT) and thiodiazole copper (TDC) . In addition, compounds 5p, 5u, and 5v exhibited excellent antibacterial ability against Xanthomonas oryzae pv. oryzicola (Xoc) .

Antifungal Activity

1,2,4-Oxadiazole derivatives have been found to exhibit antifungal properties . They have been used in the treatment of various diseases in humans and animals, and play an important role in modern agriculture .

Anticancer Activity

1,2,4-Oxadiazole derivatives have been found to exhibit anticancer properties . They have been used in the treatment of various diseases in humans and animals .

Anti-inflammatory Activity

1,2,4-Oxadiazole derivatives have been found to exhibit anti-inflammatory properties . They have been used in the treatment of various diseases in humans and animals .

Antiviral Activity

1,2,4-Oxadiazole derivatives have been found to exhibit antiviral properties . They have been used in the treatment of various diseases in humans and animals .

Antidepressant Activity

1,2,4-Oxadiazole derivatives have been found to exhibit antidepressant properties . They have been used in the treatment of various diseases in humans and animals .

Anti-Alzheimer’s Activity

1,2,4-Oxadiazole derivatives have been found to exhibit anti-Alzheimer’s properties . They have been used in the treatment of various diseases in humans and animals .

Mécanisme D'action

Target of Action

The primary target of 1,2,4-Oxadiazole-3-carbohydrazide is carbonic anhydrase enzymes . These enzymes are zinc-containing metalloenzymes found in prokaryotes, eukaryotes, and archaea . They catalyze the reversible hydration of carbon dioxide to bicarbonate and proton, a crucial mechanism in several physiological processes .

Mode of Action

The compound interacts with its targets, the carbonic anhydrase enzymes, and inhibits their activity . This inhibition is achieved through non-competitive behavior, as analyzed using the Lineweaver–Burk plot from the kinetic study .

Biochemical Pathways

The inhibition of carbonic anhydrase enzymes affects several biochemical pathways. These enzymes play a significant role in physiological processes like CO2 and pH homeostasis, biosynthetic reactions (like lipogenesis, gluconeogenesis, and ureagenesis), transport of CO2 and HCO3− (bicarbonate ion) among lungs and metabolizing tissues, calcification, bone resorption, secretion of electrolytes in different organs or tissues, and tumorigenicity .

Pharmacokinetics

These properties significantly increase their pharmacological activity via hydrogen bond interactions with biomacromolecules .

Result of Action

The result of the compound’s action is the inhibition of carbonic anhydrase enzymes, leading to potential anticancer activity . The compound’s interaction with these enzymes can disrupt the physiological processes they regulate, potentially leading to the death of cancer cells .

Action Environment

The action, efficacy, and stability of 1,2,4-Oxadiazole-3-carbohydrazide can be influenced by various environmental factors. For instance, the compound’s synthesis and decomposition can be affected by the reaction conditions . Additionally, the compound’s biological activity can be influenced by the presence of other microorganisms in the environment .

Orientations Futures

Propriétés

IUPAC Name |

1,2,4-oxadiazole-3-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N4O2/c4-6-3(8)2-5-1-9-7-2/h1H,4H2,(H,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIWQGTZGNOZLBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=NO1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00679715 | |

| Record name | 1,2,4-Oxadiazole-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00679715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2,4-Oxadiazole-3-carbohydrazide | |

CAS RN |

39512-60-2 | |

| Record name | 1,2,4-Oxadiazole-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00679715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}aniline](/img/structure/B1394316.png)

![4-[6-Acetyl-3-(3-chloropropoxy)-2-propylphenoxy]butanoic acid](/img/structure/B1394330.png)

![1-[6-(3-Fluorophenyl)pyridin-3-yl]ethanone](/img/structure/B1394333.png)

![(5-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid](/img/structure/B1394336.png)

![Methyl (4-{[(4-Methoxy-2-nitrophenyl)amino]sulfonyl}phenoxy)acetate](/img/structure/B1394337.png)

![7-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1394338.png)